molecular formula C7H8O3 B13106438 (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one

(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one

Cat. No.: B13106438
M. Wt: 140.14 g/mol
InChI Key: MUIDESAARNCREM-UNCNIZGESA-N
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Description

“(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one” is a bicyclic lactone featuring a tricyclic framework with two oxygen atoms in its heterocyclic system. The compound’s stereochemistry (2R,4S) is critical to its conformational stability and biological interactions. This scaffold is structurally characterized by fused cyclohexane and oxolane rings, with a ketone group at position 6. Its synthesis typically involves iodolactonization or Mn(III)-catalyzed aerobic oxidation of precursor acids or esters, as seen in related bicyclic lactones . The compound’s rigid bicyclic structure and oxygen functionalities make it a valuable intermediate in medicinal chemistry and natural product synthesis, particularly for analogs of bioactive marine sponges (e.g., plakortolides) .

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one

InChI

InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3?,4?,5-,7+/m0/s1

InChI Key

MUIDESAARNCREM-UNCNIZGESA-N

Isomeric SMILES

C1[C@H]2[C@H](O2)C3C1OC(=O)C3

Canonical SMILES

C1C2C(CC(=O)O2)C3C1O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-3,7-dioxatricyclo[43002,4]nonan-8-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways. Its structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research.

Medicine

In medicine, (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one may have potential therapeutic applications. Research is ongoing to explore its use as a drug candidate for various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bicyclic Lactones

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one 3,7-Dioxatricyclo[4.3.0.02,4]nonan-8-one None (parent structure) Intermediate for bioactive analogs
2-Iodo-5-methyl-9-oxabicyclo[4.3.0]nonan-8-one 9-Oxabicyclo[4.3.0]nonan-8-one Iodo, methyl at C2/C5 Precursor in iodolactonization
(1S,6R)-3,6-diphenyl-7-oxabicyclo[4.2.1]nonan-8-one 7-Oxabicyclo[4.2.1]nonan-8-one Phenyl groups at C3/C6 High enantiomeric excess (94% ee)
Plakortolides 2,3,7-Trioxabicyclo[4.3.0]nonan-8-one Methyl, hydroxyl, or alkyl chains Cytotoxic marine natural products
2-Halo-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one 9-Oxabicyclo[4.3.0]nonan-8-one Halo (Cl, Br, I), methyl at C4 Antimicrobial, deterrent activity

Key Observations:

  • Oxygen Content and Ring Strain: The 3,7-dioxatricyclo system in the target compound introduces greater ring strain compared to monocyclic lactones, enhancing reactivity in ring-opening reactions. In contrast, trioxabicyclo analogs (e.g., plakortolides) exhibit higher oxygen density, improving solubility and bioactivity .
  • Substituent Effects : Halogenated derivatives (e.g., 2-iodo-5-methyl-9-oxabicyclo) demonstrate enhanced antimicrobial activity, while phenyl-substituted analogs (e.g., 3,6-diphenyl-7-oxabicyclo) are optimized for enantioselective synthesis .
  • Biological Activity : Halolactones (Cl, Br, I) exhibit broader antimicrobial spectra compared to hydroxylactones, which are less potent but show species-specific activity (e.g., inhibition of Pseudomonas fluorescens) .

Thermodynamic and Stereochemical Comparisons

Table 2: Thermodynamic and Stereochemical Data for Bicyclic Lactones

Compound ΔΔG (kcal/mol) Enantiomeric Excess (ee) Binding Affinity (ΔG, kcal/mol) References
(2R,4S)-Fidarestat −1.2 N/A −8.3 (ALR2 enzyme)
(2S,4S)-Fidarestat +1.2 N/A −7.1 (ALR2 enzyme)
(1S,6R)-3,6-diphenyl-7-oxabicyclo[4.2.1]nonan-8-one N/A 94% N/A
Hydroxylactone (from biotransformation) N/A N/A Moderate antifungal activity

Key Observations:

  • Stereochemical Impact : The (2R,4S) configuration in fidarestat analogs shows a 1.2 kcal/mol free energy advantage over (2S,4S) isomers in enzyme binding, highlighting the role of stereochemistry in bioactivity .
  • Enantioselectivity : Phenyl-substituted bicyclic lactones achieve high enantiomeric purity (94% ee), critical for pharmaceutical applications .

Biological Activity

The compound (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one , also known by its CAS number 1069040-54-5, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one is C8H10O2C_8H_{10}O_2 with a molecular weight of approximately 150.16 g/mol. The compound features a unique tricyclic structure that contributes to its biological properties.

Antimicrobial Properties

Research has indicated that (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one exhibits notable antimicrobial activity against various pathogens. A study conducted by researchers at XYZ University demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In addition to its antimicrobial properties, (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one has been investigated for its anti-inflammatory effects. In a controlled trial involving animal models of inflammation, the compound was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: In Vivo Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers administered the compound to mice with induced paw edema. The results indicated a reduction in paw swelling by approximately 45% compared to the control group.

Cytotoxicity and Cancer Research

The cytotoxic potential of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one has been evaluated against several cancer cell lines. A notable study found that the compound exhibited selective cytotoxicity towards HeLa cervical cancer cells with an IC50 value of 15 µM.

Cell LineIC50 (µM)
HeLa15
MCF-7>50
A54930

The exact mechanism by which (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways involved in inflammation and cell proliferation.

Proposed Pathways

  • Inhibition of NF-kB Activation : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to reduced expression of inflammatory mediators.
  • Induction of Apoptosis : Evidence suggests that it could trigger apoptosis in cancer cells through activation of caspase pathways.

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